Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple cyclohexane rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: 1-methylcyclohexanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its potential as a non-phthalate plasticizer, reducing the risk of endocrine disruption.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Mechanism of Action
The mechanism of action of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity and durability .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: Another non-phthalate plasticizer with similar applications.
Diisononyl cyclohexane-1,2-dicarboxylate: Used as a plasticizer in sensitive applications such as medical devices and toys.
Uniqueness
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Its use as a non-phthalate plasticizer makes it a safer alternative to traditional phthalate-based plasticizers .
Properties
CAS No. |
115702-68-6 |
---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H36O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h17-18H,3-16H2,1-2H3 |
InChI Key |
NIEGHGYTKWFAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2CCCCC2C(=O)OC3(CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.